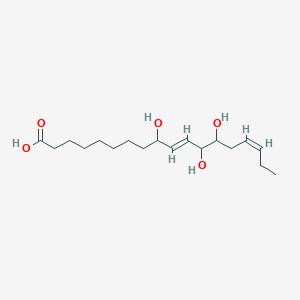

9(S),12(S),13(S)-TriHODE

Description

9S,12S,13S-trihydroxy-10E,15Z-octadecadienoic acid has been reported in Pluchea indica with data available.

Properties

CAS No. |

95341-44-9 |

|---|---|

Molecular Formula |

C18H32O5 |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

(9S,10E,12S,13S,15Z)-9,12,13-trihydroxyoctadeca-10,15-dienoic acid |

InChI |

InChI=1S/C18H32O5/c1-2-3-7-11-16(20)17(21)14-13-15(19)10-8-5-4-6-9-12-18(22)23/h3,7,13-17,19-21H,2,4-6,8-12H2,1H3,(H,22,23)/b7-3-,14-13+/t15-,16-,17-/m0/s1 |

InChI Key |

MKYUCBXUUSZMQB-SZTSADAQSA-N |

Isomeric SMILES |

CC/C=C\CC(C(/C=C/C(CCCCCCCC(=O)O)O)O)O |

Canonical SMILES |

CCC=CCC(C(C=CC(CCCCCCCC(=O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Origin of 9(S),12(S),13(S)-TriHODE: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological origin of 9(S),12(S),13(S)-Trihydroxy-10(E),15(Z)-octadecadienoic acid (9,12,13-TriHODE), an oxylipin derived from the enzymatic oxidation of α-linolenic acid. This document details the putative biosynthetic pathway, summarizes available quantitative data on related compounds, and provides detailed experimental protocols for extraction and analysis. The information is intended to support researchers in the fields of lipid biochemistry, pharmacology, and drug development in understanding the formation and potential significance of this trihydroxy fatty acid.

Introduction

Oxylipins are a diverse class of signaling molecules derived from the oxidation of polyunsaturated fatty acids (PUFAs). They play critical roles in a myriad of physiological and pathophysiological processes, including inflammation, immune response, and tissue repair. 9(S),12(S),13(S)-TriHODE is a specific trihydroxy-oxylipin that has been identified in both plant and mammalian systems. Its full chemical name is 9(S),12(S),13(S)-trihydroxy-10(E),15(Z)-octadecadienoic acid, and it is also known by synonyms such as Corchorifatty Acid F and Fulgidic Acid[1]. Understanding its precise biological origin is crucial for elucidating its function and exploring its potential as a biomarker or therapeutic target.

Biosynthetic Pathway of this compound

The formation of this compound is a multi-step enzymatic cascade originating from the essential omega-3 fatty acid, α-linolenic acid (ALA). While the complete pathway for this specific molecule is not fully elucidated in a single system, a putative pathway can be constructed based on its known precursor and analogous, well-characterized pathways for similar molecules derived from linoleic acid.

The proposed pathway involves three key enzymatic steps:

-

Lipoxygenase (LOX)-mediated Dioxygenation: The pathway is initiated by a lipoxygenase, likely a 9-lipoxygenase (9-LOX), which introduces molecular oxygen into the α-linolenic acid backbone. This reaction is stereospecific, forming the hydroperoxy intermediate, 9(S)-hydroperoxy-10(E),12(Z),15(Z)-octadecatrienoic acid (9(S)-HpOTrE)[1][2].

-

Peroxygenase- or Synthase-mediated Epoxidation: The 9(S)-HpOTrE intermediate is then believed to be converted into an unstable epoxy-alcohol. In plants, this step is often catalyzed by a peroxygenase or an epoxy alcohol synthase (EAS). This enzyme would utilize the hydroperoxide to form an epoxide ring, resulting in a 12,13-epoxy-9-hydroxy intermediate.

-

Epoxide Hydrolase (EH)-mediated Hydrolysis: The final step is the hydrolytic opening of the epoxide ring by an epoxide hydrolase. This reaction adds a second hydroxyl group, yielding the final vicinal diol structure and resulting in this compound.

This sequential action of lipoxygenase, a synthase/peroxygenase, and an epoxide hydrolase has been described for the formation of the analogous compound 9,12,13-trihydroxy-10(E)-octadecenoic acid from linoleic acid in plants like tomato and oat[3].

References

The Biosynthesis of 9(S),12(S),13(S)-TriHODE in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxylipins are a diverse class of signaling molecules in plants, derived from the oxygenation of polyunsaturated fatty acids. They play crucial roles in various physiological processes, including growth, development, and responses to biotic and abiotic stress. Among these, the trihydroxy-octadecenoic acids (TriHODEs) are a group of oxylipins with demonstrated biological activities, including antifungal properties. This technical guide provides an in-depth overview of the biosynthesis of a specific stereoisomer, 9(S),12(S),13(S)-trihydroxy-10(E)-octadecenoic acid (9,12,13-TriHODE), in plants. The pathway involves a cascade of enzymatic reactions, and understanding its intricacies is vital for researchers in plant biology, natural product chemistry, and drug development seeking to harness the therapeutic potential of these compounds.

The Biosynthetic Pathway of 9(S),12(S),13(S)-TriHODE

The biosynthesis of this compound in plants is a multi-step enzymatic process that originates from linoleic acid. The pathway is primarily active in response to stimuli such as wounding or pathogen attack. The key enzymes involved in this pathway are 9-lipoxygenase (9-LOX), epoxy alcohol synthase (EAS), and an epoxide hydrolase (EH).

The proposed biosynthetic route is as follows:

-

Oxygenation of Linoleic Acid: The pathway is initiated by the action of a specific 9-lipoxygenase (9-LOX). This enzyme catalyzes the stereospecific insertion of molecular oxygen at the C-9 position of linoleic acid, forming 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9S-HPODE). In potato leaves, the 9-lipoxygenase pathway is the predominant route for linoleic acid metabolism, with 9-hydroperoxides being generated in a much higher ratio compared to 13-hydroperoxides.[1]

-

Formation of an Epoxy Alcohol: The 9S-HPODE intermediate is then rapidly converted into an epoxy alcohol by the action of an epoxy alcohol synthase (EAS). This enzyme transforms the hydroperoxide into an unstable epoxide intermediate, which is then rearranged to form a more stable epoxy alcohol, specifically 12(R),13(S)-epoxy-9(S)-hydroxy-10(E)-octadecenoate.[1]

-

Hydrolysis to a Triol: The final step in the formation of this compound is the hydrolysis of the epoxy alcohol. An epoxide hydrolase (EH) catalyzes the opening of the epoxide ring by the addition of a water molecule, resulting in the formation of the vicinal diol and yielding the final product, 9(S),12(S),13(S)-trihydroxy-10(E)-octadecenoic acid.[1]

Quantitative Data

Quantitative analysis of the oxylipin profile in potato leaves after incubation with [1-¹⁴C]linoleic acid provides insight into the distribution of products in this pathway. The data highlights the significant conversion of linoleic acid into various hydroxylated and epoxidized derivatives.

| Compound | Relative Abundance (%) after 20 min | Relative Abundance (%) after 60 min |

| 10(S),11(S)-Epoxy-9(S)-hydroxy-12(Z)-octadecenoate | 14 | Decreased |

| 12(R),13(S)-Epoxy-9(S)-hydroxy-10(E)-octadecenoate | 14 | Decreased |

| 9(S),10(S),11(R)-Trihydroxy-12(Z)-octadecenoate | 18 | Increased |

| 9(S),12(S),13(S)-Trihydroxy-10(E)-octadecenoate | 30 | Increased |

Data adapted from Hamberg and Fahlstadius (1990). The study used radiolabeled linoleic acid, and the percentages represent the proportion of recovered radioactivity in the respective products.[1]

Enzyme Kinetic Parameters

Specific kinetic data for the plant enzymes directly involved in the this compound biosynthetic pathway are not extensively documented in the literature. However, data from related enzymes provide valuable context.

| Enzyme | Source Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |

| 9-Lipoxygenase | Zea mays | Linoleic Acid | - | - | Osipova et al., 2010 |

| Lipoxygenase-1 | Glycine max | Linoleic Acid | 7.7 | 0.03 | Alturaihi, 2011 |

| Epoxy Alcohol Synthase | - | 9S-HPODE | - | - | Data not available in the literature |

| Epoxide Hydrolase | Solanum tuberosum | - | - | - | Stapleton et al., 1994 |

Note: The kinetic parameters for maize 9-lipoxygenase were not explicitly provided in the cited study, which focused on expression and purification. The data for soybean lipoxygenase-1 is provided for comparative purposes. Specific kinetic data for plant epoxy alcohol synthase and epoxide hydrolase with the direct substrates in this pathway are currently lacking in the literature.

Experimental Protocols

Heterologous Expression and Purification of Plant 9-Lipoxygenase

This protocol is based on the expression of maize 9-lipoxygenase in E. coli.[2]

Materials:

-

E. coli Rosetta(DE3)pLysS cells

-

Expression vector containing the maize 9-lipoxygenase gene

-

LB and M9 media, antibiotics, IPTG

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM PMSF)

-

Q-Sepharose and Octyl-Sepharose chromatography columns

-

SDS-PAGE reagents

Procedure:

-

Expression:

-

Transform E. coli Rosetta(DE3)pLysS cells with the expression vector.

-

Grow the transformed cells in a mixed LB/M9 medium at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding 0.5 mM IPTG and incubate for a further 16-20 hours at a lower temperature (e.g., 18-20°C).

-

Harvest the cells by centrifugation.

-

-

Purification:

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

-

Centrifuge the lysate to pellet cell debris.

-

Apply the supernatant to a Q-Sepharose column equilibrated with a low-salt buffer.

-

Elute the bound proteins with a linear salt gradient.

-

Pool the fractions containing 9-LOX activity and apply them to an Octyl-Sepharose column.

-

Elute the protein with a decreasing salt gradient.

-

Analyze the purified protein by SDS-PAGE to confirm its purity.

-

Lipoxygenase Activity Assay

This spectrophotometric assay measures the formation of the conjugated diene system in the hydroperoxide product.[2]

Materials:

-

Purified 9-lipoxygenase

-

Linoleic acid substrate solution (e.g., in ethanol or as a sodium salt in buffer)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the linoleic acid substrate in a quartz cuvette.

-

Equilibrate the mixture to the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding a small volume of the purified 9-lipoxygenase.

-

Immediately monitor the increase in absorbance at 234 nm over time.

-

Calculate the initial rate of reaction from the linear portion of the absorbance curve, using the molar extinction coefficient for the hydroperoxide product (ε = 25,000 M⁻¹cm⁻¹).

Oxylipin Extraction and LC-MS/MS Analysis

This protocol outlines a general procedure for the extraction and quantification of 9,12,13-TriHODE and other oxylipins from plant tissue.

Materials:

-

Plant tissue

-

Isopropanol, ethyl acetate, methanol, acetic acid

-

Deuterated internal standards for oxylipins

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

-

LC-MS/MS system with a C18 reverse-phase column

Procedure:

-

Extraction:

-

Homogenize fresh or frozen plant tissue in cold isopropanol containing a mixture of deuterated internal standards.

-

Centrifuge to pellet the solid material.

-

The supernatant can be subjected to alkaline hydrolysis to release esterified oxylipins, followed by neutralization.

-

Perform solid-phase extraction (SPE) to concentrate the oxylipins. Condition the SPE cartridge with methanol and water, load the sample, wash with a low-organic solvent, and elute the oxylipins with a higher-organic solvent like ethyl acetate or methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Separate the oxylipins on a C18 reverse-phase column using a gradient of water and acetonitrile/methanol, both typically containing a small amount of acetic acid.

-

Perform detection using a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode.

-

Use multiple reaction monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for 9,12,13-TriHODE and the internal standards.

-

Conclusion

The biosynthesis of this compound in plants is a fascinating example of the complex oxylipin network. While the general pathway involving 9-lipoxygenase, epoxy alcohol synthase, and epoxide hydrolase has been elucidated, further research is needed to fully characterize the enzymes involved, particularly their kinetic properties and regulation. The detailed protocols provided in this guide offer a starting point for researchers aiming to investigate this pathway further. A deeper understanding of 9,12,13-TriHODE biosynthesis could pave the way for its biotechnological production and the development of novel therapeutic agents based on its biological activities.

References

The Role of 9(S),12(S),13(S)-Trihydroxyoctadecenoic Acid in Plant Defense: A Technical Appraisal

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxylipins, a class of oxygenated fatty acid derivatives, are integral to plant defense responses against a wide array of pathogens. Among these, the C18 polyunsaturated fatty acid-derived 9(S),12(S),13(S)-trihydroxyoctadecenoic acid (9,12,13-TriHODE) has been a subject of investigation for its potential role in plant immunity. This technical guide provides a comprehensive analysis of the current understanding of 9,12,13-TriHODE's function in plant defense mechanisms. It consolidates findings on its biosynthesis, direct antimicrobial activity, and the yet-to-be-elucidated signaling functions. This document aims to serve as a critical resource for researchers in plant biology and professionals in drug development by presenting quantitative data, detailed experimental methodologies, and diagrammatic representations of relevant pathways to facilitate further research and application.

Introduction

Plants have evolved sophisticated defense mechanisms to counteract microbial pathogens, a key component of which involves the production of bioactive lipids known as oxylipins.[1][2] These molecules, derived from the oxygenation of polyunsaturated fatty acids, can act as direct antimicrobial agents or as signaling molecules that trigger downstream defense responses.[3] 9(S),12(S),13(S)-Trihydroxyoctadecenoic acid (9,12,13-TriHODE) is an oxylipin synthesized from α-linolenic acid.[4] Its structural complexity and relation to other known defense-related oxylipins have prompted investigations into its specific role in plant-pathogen interactions. This guide synthesizes the available scientific literature to provide a detailed overview of 9,12,13-TriHODE's involvement in plant defense.

Biosynthesis of 9(S),12(S),13(S)-TriHODE

The biosynthesis of 9,12,13-TriHODE is a multi-step enzymatic process originating from the polyunsaturated fatty acid, linoleic acid. The pathway involves the sequential action of several key enzymes, including lipoxygenase (LOX), peroxygenase (POX), and epoxide hydrolase (EH).

The proposed biosynthetic pathway is as follows:

-

Lipoxygenase (LOX) initiates the process by converting linoleic acid into a hydroperoxy fatty acid.

-

Peroxygenase (POX) then acts on the hydroperoxy intermediate.

-

Finally, an epoxide hydrolase (EH) catalyzes the formation of the trihydroxy fatty acid.

Antimicrobial Activity of this compound

A critical aspect of a plant defense molecule is its ability to directly inhibit the growth of pathogenic microorganisms. Extensive in vitro screening of a wide range of oxylipins has been conducted to assess their antimicrobial properties.

Quantitative Data on Antimicrobial Activity

A comprehensive study by Prost et al. (2005) evaluated the antimicrobial activity of 43 different oxylipins against 13 plant pathogenic microorganisms. The findings from this study are pivotal to understanding the direct role of this compound in plant defense.

| Compound | Tested Pathogens | Concentration | Result | Reference |

| This compound | 13 plant pathogens including bacteria, oomycetes, and fungi | Not specified for inactive compounds | Inactive | [2] |

The study concluded that this compound was one of only two oxylipins out of the 43 tested that exhibited no significant antimicrobial activity against any of the 13 pathogens screened.[2] This suggests that a direct antimicrobial role is unlikely to be the primary function of this molecule in plant defense.

Role in Plant Defense Signaling

While a direct antimicrobial function of this compound appears to be limited, its potential role as a signaling molecule in the plant immune network warrants consideration. Oxylipins are known to be key regulators of defense gene expression and systemic acquired resistance (SAR). However, to date, there is a lack of direct evidence specifically implicating this compound in activating plant defense signaling pathways.

Future research should focus on investigating whether exogenous application of this compound can induce the expression of defense-related genes, such as those involved in the salicylic acid (SA) or jasmonic acid (JA) pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound in plant defense.

Extraction and Quantification of this compound from Plant Tissues

This protocol is adapted from methods used for general oxylipin analysis.

Materials:

-

Plant tissue (e.g., leaves)

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction solvent (e.g., methanol or ethyl acetate)

-

Internal standard (e.g., a deuterated analog of the target compound)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system

Procedure:

-

Flash-freeze fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Transfer a known weight of the powdered tissue to a tube and add the cold extraction solvent and internal standards.

-

Homogenize the sample thoroughly and then centrifuge to pellet the solid debris.

-

Collect the supernatant and perform a solid-phase extraction (SPE) to clean up and concentrate the oxylipins.

-

Elute the oxylipins from the SPE cartridge, evaporate the solvent under a stream of nitrogen, and reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

-

Inject the sample into the HPLC-MS/MS system for separation and quantification based on the retention time and mass-to-charge ratio compared to an authentic standard.

In Vitro Antimicrobial Activity Assay

This protocol is based on the methodology described by Prost et al. (2005).[2]

Materials:

-

Pure this compound

-

Ethanol (as a solvent)

-

Liquid growth medium appropriate for the test microorganism

-

Microtiter plates (96-well)

-

Cultures of plant pathogenic microorganisms (bacteria, fungi, oomycetes)

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of this compound in ethanol.

-

In a 96-well microtiter plate, add the appropriate liquid growth medium.

-

Add the this compound stock solution to the wells to achieve the desired final concentration. Include a solvent control (ethanol only).

-

Inoculate the wells with a standardized suspension of the test microorganism.

-

Incubate the plates under optimal growth conditions for the specific pathogen.

-

Measure the microbial growth over time by monitoring the optical density at a suitable wavelength (e.g., 600 nm for bacteria) using a plate reader.

-

Calculate the percentage of growth inhibition relative to the solvent control.

References

An In-depth Technical Guide to 9(S),12(S),13(S)-TriHODE: An Alpha-Linolenic Acid Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 9(S),12(S),13(S)-trihydroxy-10(E),15(Z)-octadecadienoic acid (9(S),12(S),13(S)-TriHODE), a trihydroxy fatty acid derived from the metabolism of alpha-linolenic acid (ALA). This document details its biosynthesis, chemical properties, and known biological activities, with a focus on its potential role in inflammatory processes. Methodologies for its analysis are presented, alongside what is known about its engagement with cellular signaling pathways, particularly the peroxisome proliferator-activated receptor-gamma (PPARγ) pathway. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and life sciences by consolidating current knowledge and outlining detailed experimental approaches for the study of this intriguing oxylipin.

Introduction

This compound is an oxidized metabolite of the essential omega-3 fatty acid, alpha-linolenic acid (ALA)[1][2]. As a member of the oxylipin family, it is part of a large class of signaling molecules involved in the regulation of various physiological and pathophysiological processes. While research into the specific functions of this compound is ongoing, related trihydroxy fatty acids have demonstrated roles in inflammation and cellular signaling, suggesting its potential importance in these areas. This guide aims to synthesize the available technical information on this compound to facilitate further investigation into its biological significance and therapeutic potential.

Chemical and Physical Properties

This compound, also known as Corchorifatty Acid F, is a trihydroxy-derivative of an 18-carbon fatty acid with two double bonds[1]. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Systematic Name | (9S,12S,13S)-trihydroxy-10(E),15(Z)-octadecadienoic acid | [1] |

| Molecular Formula | C₁₈H₃₂O₅ | [1] |

| Molecular Weight | 328.4 g/mol | [1] |

| CAS Number | 95341-44-9 | [1] |

| Appearance | A solution in ethanol | [1] |

| Solubility | Soluble in ethanol | [1] |

| Storage | -20°C | [1] |

| Stability | ≥ 2 years at -20°C | [1] |

Biosynthesis from Alpha-Linolenic Acid

The biosynthesis of this compound from alpha-linolenic acid is an enzymatic cascade initiated by the action of a lipoxygenase enzyme. The proposed pathway involves the following key steps:

-

Hydroperoxidation: Alpha-linolenic acid is first oxygenated by a 9-lipoxygenase (9-LOX) to form the hydroperoxide intermediate, 9(S)-hydroperoxyoctadecatrienoic acid (9S-HpOTrE)[1][2].

-

Further Conversion: While the precise subsequent enzymatic steps for the conversion of 9S-HpOTrE to this compound are not fully elucidated in the searched literature, it is known to be an intermediate[1]. A similar pathway for the formation of 9,12,13-trihydroxy-10(E)-octadecenoic acid from linoleic acid involves the sequential action of a lipoxygenase, a peroxygenase, and an epoxide hydrolase. It is plausible that a similar enzymatic sequence is responsible for the formation of this compound from its 9S-HpOTrE precursor.

Biological Activities and Signaling Pathways

Anti-inflammatory Effects

Interaction with PPARγ

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. Oxidized metabolites of linoleic acid, such as 13-hydroxyoctadecadienoic acid (13-HODE), are known endogenous ligands for PPARγ[3]. Activation of PPARγ by these ligands leads to the regulation of downstream target gene expression. Given the structural similarity, it is highly probable that this compound also acts as a ligand for PPARγ.

Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in:

-

Lipid Metabolism: Including the fatty acid translocase CD36, lipoprotein lipase (LPL), and cytochrome P450 4A1 (Cyp4a1)[4][5].

-

Inflammation: PPARγ activation generally exerts anti-inflammatory effects by inhibiting the expression of pro-inflammatory genes.

References

An In-Depth Technical Guide to the Potential Anti-inflammatory Properties of 9(S),12(S),13(S)-Trihydroxy-10(E)-octadecenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

9(S),12(S),13(S)-Trihydroxy-10(E)-octadecenoic acid (9,12,13-TriHODE), a polyhydroxylated fatty acid, has emerged as a molecule of interest in the field of inflammation research. This technical guide provides a comprehensive overview of the current understanding of its potential anti-inflammatory properties, with a focus on its inhibitory effects on nitric oxide production. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental insights and summarizing the available quantitative data.

Introduction

9(S),12(S),13(S)-Trihydroxy-10(E)-octadecenoic acid, also known by its trivial name corchorifatty acid F, is an oxidized lipid metabolite of α-linolenic acid.[1] Oxylipins, the class of molecules to which 9,12,13-TriHODE belongs, are known to be potent signaling molecules involved in a wide array of physiological and pathophysiological processes, including the regulation of inflammation. The presence of multiple hydroxyl groups and a specific stereochemistry in the 9,12,13-TriHODE molecule suggests a potential for specific interactions with biological targets involved in the inflammatory cascade.

Initial evidence for the anti-inflammatory potential of 9,12,13-TriHODE comes from a study on the bioactive constituents of Corchorus olitorius (jute mallow), where it was isolated and identified.[2] This study demonstrated its ability to inhibit nitric oxide (NO) production in mouse peritoneal macrophages, a key indicator of anti-inflammatory activity.[2]

Chemical and Physical Properties

A clear understanding of the physicochemical characteristics of 9(S),12(S),13(S)-TriHODE is fundamental for its study and application in biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₂O₅ | [3] |

| Molecular Weight | 328.4 g/mol | [3] |

| IUPAC Name | (9S,10E,12S,13S,15Z)-9,12,13-trihydroxyoctadeca-10,15-dienoic acid | PubChem |

| Synonyms | Corchorifatty Acid F, Fulgidic Acid, 9(S),12(S),13(S)-trihydroxy-10(E),15(Z)-ODE | [1] |

| Solubility | Soluble in ethanol | [1] |

Documented Anti-inflammatory Activity

The primary evidence for the anti-inflammatory activity of this compound is its ability to inhibit the production of nitric oxide (NO) in activated macrophages. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of pro-inflammatory macrophage activation and contributes to tissue damage in various inflammatory conditions.

Inhibition of Nitric Oxide Production

A pivotal study by Yoshikawa et al. (1998) demonstrated that this compound, referred to as corchorifatty acid F, exhibits a significant inhibitory effect on lipopolysaccharide (LPS)-induced NO production in cultured mouse peritoneal macrophages.[2]

| Compound | IC₅₀ (µM) for NO Production Inhibition | Cell Type | Stimulant |

| This compound | 24.1 | Mouse Peritoneal Macrophages | Lipopolysaccharide (LPS) |

Table 1: Quantitative data on the inhibition of nitric oxide production by this compound. Data extracted from Yoshikawa et al., 1998.

Experimental Protocols

For the benefit of researchers aiming to replicate or build upon existing findings, this section details the methodologies for key experiments related to the anti-inflammatory assessment of this compound.

Isolation of this compound from Corchorus olitorius

The isolation of this compound, as described in the foundational study, involves a multi-step extraction and chromatographic purification process.

Caption: Workflow for the isolation of this compound.

Nitric Oxide Production Inhibition Assay in Mouse Peritoneal Macrophages

This protocol outlines the in vitro assay used to quantify the inhibitory effect of this compound on NO production.

-

Preparation of Peritoneal Macrophages:

-

Elicit peritoneal macrophages from mice by intraperitoneal injection of a suitable eliciting agent (e.g., thioglycollate broth).

-

After 3-4 days, harvest the peritoneal exudate cells by washing the peritoneal cavity with sterile, ice-cold phosphate-buffered saline (PBS).

-

Wash the cells by centrifugation and resuspend in culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Plate the cells in 96-well plates and incubate for 2-4 hours to allow for macrophage adherence.

-

Wash the plates with warm medium to remove non-adherent cells.

-

-

Treatment and Stimulation:

-

Pre-treat the adherent macrophages with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final solvent concentration kept constant and non-toxic across all wells) for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce iNOS expression and NO production. Include control wells with cells alone, cells with LPS only, and cells with the vehicle control and LPS.

-

-

Quantification of Nitric Oxide:

-

After a 24-hour incubation period, collect the cell culture supernatants.

-

Determine the concentration of nitrite (a stable product of NO) in the supernatants using the Griess assay.

-

Briefly, mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

After a short incubation at room temperature, measure the absorbance at approximately 540 nm using a microplate reader.

-

Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

-

-

Data Analysis:

-

Calculate the percentage inhibition of NO production for each concentration of this compound relative to the LPS-only control.

-

Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

Caption: Experimental workflow for the nitric oxide inhibition assay.

Potential Mechanisms of Action (Hypothesized)

While direct experimental evidence for the specific molecular mechanisms of this compound is currently lacking, its structural similarity to other bioactive lipids, such as hydroxyoctadecadienoic acids (HODEs), allows for the formulation of plausible hypotheses regarding its mode of action.

Modulation of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including iNOS, cyclooxygenase-2 (COX-2), and various cytokines. Many anti-inflammatory compounds exert their effects by inhibiting the NF-κB signaling pathway. It is conceivable that this compound may interfere with this pathway at one or more key steps, such as the inhibition of IκB kinase (IKK) activity, the prevention of IκBα degradation, or the blockage of NF-κB nuclear translocation.

Caption: Hypothesized inhibition of the NF-κB pathway by 9,12,13-TriHODE.

Activation of Peroxisome Proliferator-Activated Receptors (PPARs)

Peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, are nuclear receptors that play a crucial role in the negative regulation of inflammatory responses. Various fatty acids and their derivatives are known to be endogenous ligands for PPARs. Activation of PPARγ can lead to the transrepression of pro-inflammatory transcription factors like NF-κB and AP-1, thereby downregulating the expression of inflammatory mediators. Given its structure as a fatty acid derivative, this compound could potentially act as a PPARγ agonist, contributing to its anti-inflammatory effects.

Caption: Hypothesized activation of the PPARγ pathway by 9,12,13-TriHODE.

Future Directions and Conclusion

The current body of evidence, although limited, strongly suggests that this compound possesses anti-inflammatory properties, primarily demonstrated through the inhibition of nitric oxide production in macrophages. The IC₅₀ value of 24.1 µM indicates a moderate potency that warrants further investigation.

To advance the understanding of this compound's therapeutic potential, future research should focus on:

-

Elucidating the molecular mechanism of action: Investigating the effects of this compound on the NF-κB and PPARγ signaling pathways is a logical next step.

-

Assessing a broader range of inflammatory markers: Evaluating its impact on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and the expression of COX-2 would provide a more comprehensive anti-inflammatory profile.

-

In vivo studies: Validating the in vitro findings in animal models of inflammation is crucial to determine its efficacy and safety in a physiological context.

-

Structure-activity relationship studies: Synthesizing and testing analogs of this compound could lead to the identification of more potent and specific anti-inflammatory agents.

References

An In-depth Technical Guide to the Discovery and Characterization of 9(S),12(S),13(S)-Trihydroxy-10(E)-octadecenoic acid (9,12,13-TriHODE)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 9(S),12(S),13(S)-Trihydroxy-10(E)-octadecenoic acid (9,12,13-TriHODE), a polyunsaturated fatty acid with emerging biological significance. Initially identified in the medicinal plant Corchorus olitorius, this oxylipin has demonstrated noteworthy anti-inflammatory properties, specifically the inhibition of nitric oxide (NO) production in macrophages. This document details the discovery, structural elucidation, and biological characterization of 9,12,13-TriHODE, presenting available quantitative data, in-depth experimental protocols, and a visualization of its biosynthetic pathway. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of pharmacology, biochemistry, and drug development who are interested in the therapeutic potential of this and related lipid mediators.

Introduction

9(S),12(S),13(S)-Trihydroxy-10(E)-octadecenoic acid, also known as Corchorifatty Acid F, is an oxygenated metabolite of α-linolenic acid.[1] Its discovery and characterization have opened new avenues for understanding the role of plant-derived lipids in modulating inflammatory pathways. As a trihydroxy fatty acid, its structure suggests a potential role in cell signaling and as a precursor to other bioactive molecules. This guide will systematically explore the scientific journey of 9,12,13-TriHODE, from its isolation to the initial assessments of its biological activity.

Discovery and Physicochemical Properties

9(S),12(S),13(S)-TriHODE was first isolated and identified as a novel fatty acid from the leaves of Corchorus olitorius (Tiliaceae), a plant used in traditional medicine.[1] The structural determination was achieved through a combination of spectroscopic techniques, which are detailed in the experimental protocols section of this guide.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₂O₅ | [1] |

| Molecular Weight | 328.4 g/mol | [1] |

| IUPAC Name | (9S,10E,12S,13S)-9,12,13-trihydroxyoctadec-10-enoic acid | |

| Appearance | Not explicitly reported, likely an oil or amorphous solid | |

| Solubility | Soluble in methanol and other organic solvents | [1] |

Biological Activity

The primary biological activity reported for this compound is its anti-inflammatory effect, demonstrated by the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated mouse peritoneal macrophages.[1] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammation, and its inhibition is a key target for anti-inflammatory drug development.

Table 2: Quantitative Biological Activity of this compound

| Assay | Cell Line | Activity | IC₅₀ (µM) | Reference |

| Nitric Oxide Production Inhibition | Mouse Peritoneal Macrophages | Inhibitory | 44.8 | [1] |

Experimental Protocols

Isolation and Purification of this compound from Corchorus olitorius

The following protocol is based on the methodology described by Yoshikawa et al. (1998).[1]

-

Extraction: Fresh leaves of Corchorus olitorius are extracted with methanol (MeOH) at room temperature. The methanolic extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The concentrated extract is partitioned between ethyl acetate (EtOAc) and water (H₂O). The EtOAc-soluble fraction, containing the less polar compounds including fatty acids, is collected.

-

Silica Gel Column Chromatography: The EtOAc-soluble portion is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and EtOAc. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by reverse-phase preparative HPLC. A typical mobile phase consists of a mixture of MeOH, H₂O, and acetic acid (AcOH). The elution is monitored by UV detection.

-

Final Product: The purified fraction yields this compound.

Structural Elucidation

The structure of this compound was determined using a combination of the following spectroscopic methods[1]:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular formula. Fast atom bombardment mass spectrometry (FAB-MS) can also be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Provides information on the number and chemical environment of protons, including the stereochemistry of the double bond (E or Z) based on coupling constants.

-

¹³C-NMR: Determines the number and types of carbon atoms in the molecule.

-

2D-NMR (COSY, HMQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the carbon skeleton and the positions of the hydroxyl groups.

-

-

Circular Dichroism (CD) Spectroscopy: Used to determine the absolute stereochemistry of the chiral centers (S or R configuration).

Nitric Oxide Production Inhibition Assay

The following is a generalized protocol for assessing the inhibitory effect of 9,12,13-TriHODE on NO production in macrophages, based on the principles of the assay used in the discovery paper.[1]

-

Cell Culture: Mouse peritoneal macrophages are harvested and cultured in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics. Cells are seeded in 96-well plates and allowed to adhere.

-

Treatment: The adherent macrophages are treated with a stimulating agent, typically lipopolysaccharide (LPS), to induce the expression of iNOS. Concurrently, cells are treated with various concentrations of this compound. Control wells include cells treated with LPS alone and untreated cells.

-

Incubation: The plates are incubated for a period sufficient to allow for iNOS expression and NO production, typically 24 hours.

-

Nitrite Measurement (Griess Assay): Nitric oxide produced by the cells is rapidly converted to nitrite in the culture medium. The concentration of nitrite is measured using the Griess reagent, which forms a colored azo dye in the presence of nitrite. The absorbance of the colored product is measured using a microplate reader at approximately 540 nm.

-

Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The nitrite concentrations in the experimental samples are calculated from the standard curve. The percentage inhibition of NO production at each concentration of 9,12,13-TriHODE is determined relative to the LPS-only control. The IC₅₀ value, the concentration at which 50% of NO production is inhibited, is then calculated.

Biosynthesis and Signaling Pathway

The biosynthesis of this compound is believed to proceed from α-linolenic acid through a series of enzymatic reactions.[1] While the complete pathway is still under investigation, a plausible route involves the action of lipoxygenases (LOX), peroxygenases, and epoxide hydrolases.

The mechanism by which 9,12,13-TriHODE inhibits nitric oxide production is not yet fully elucidated. It may act by directly inhibiting the activity of the iNOS enzyme, by interfering with the signaling cascade that leads to iNOS expression (such as the NF-κB pathway), or by scavenging reactive oxygen species that are necessary for iNOS activity. Further research is required to delineate the precise molecular targets of this compound.

Conclusion and Future Directions

This compound is a structurally interesting oxylipin with demonstrated anti-inflammatory potential. Its discovery highlights the value of exploring natural products for novel therapeutic leads. Future research should focus on several key areas:

-

Elucidation of the complete biosynthetic and metabolic pathways.

-

Identification of the specific molecular targets and signaling pathways through which it exerts its anti-inflammatory effects.

-

In vivo studies to evaluate its efficacy and safety in animal models of inflammatory diseases.

-

Synthesis of analogs to explore structure-activity relationships and optimize its therapeutic potential.

This technical guide provides a solid foundation for researchers to build upon in their exploration of this compound and its potential applications in medicine and drug discovery.

References

A Technical Guide to the Physiological Function of 9(S),12(S),13(S)-TriHODE in Mammalian Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

9(S),12(S),13(S)-Trihydroxy-10(E)-octadecenoic acid, abbreviated as 9(S),12(S),13(S)-TriHODE, is a trihydroxy-oxidized metabolite of polyunsaturated fatty acids.[1][2] It belongs to the class of long-chain fatty acids and is a member of the octadecanoid family.[3][4] While research on its specific physiological roles in mammalian systems is still emerging, its precursors and related metabolites are known to be involved in a variety of biological processes, including inflammation and cell signaling.[5][6][7][8] This technical guide provides a comprehensive overview of the current understanding of this compound, including its biosynthesis, potential physiological functions inferred from related molecules, and detailed experimental protocols for its study.

Biosynthesis of 9,12,13-TriHODE

The biosynthesis of 9,12,13-trihydroxy-10(E)-octadecenoic acid is believed to occur through a sequential enzymatic oxidation of linoleic acid. This process involves the action of lipoxygenase, peroxygenase, and epoxide hydrolase. An alternative pathway involves the derivation from α-linolenic acid via a 9(S)-hydroperoxyoctadecatrienoic acid (9(S)-HpOTrE) intermediate.[9]

Figure 1: Proposed enzymatic pathway for the synthesis of 9,12,13-TriHODE.

Physiological Functions in Mammalian Systems

Direct evidence for the physiological functions of this compound in mammals is limited. However, studies on related oxidized linoleic acid metabolites (OXLAMs) provide insights into its potential roles.

One study identified decreased levels of this compound in canine mammary tumors compared to adjacent healthy tissue, suggesting a possible role in cancer pathophysiology.[9]

Inferred Functions from Related Metabolites

The broader family of trihydroxyoctadecenoic acids (TriHOMEs) are considered to have potential physiological relevance in inflammatory processes.[10] Other related hydroxy-octadecenoic acids (HODEs) and oxo-octadecadienoic acids (oxo-ODEs) have been more extensively studied and are implicated in:

-

Inflammation: Hydroxy-octadecenoic acids have demonstrated strong pro-inflammatory activities.[5]

-

Pain Perception: Oxidized linoleic acid metabolites, including HODEs and their ketone derivatives, are thought to work together in signaling for pain perception.[11][12]

-

Cancer: Various HODEs and related compounds have been shown to affect cancer cell proliferation. For instance, some hydroxy-octadecenoic acids promote the growth of MCF-7 cancer cells.[5]

Potential Signaling Pathways

While specific receptors for this compound have not been identified, its structural similarity to other OXLAMs suggests it may interact with similar signaling pathways. 9-HODE and 13-HODE are known to activate G protein-coupled receptors and nuclear receptors.

GPR132 (G2A) Activation

9(S)-HODE is a potent activator of the G protein-coupled receptor 132 (GPR132), also known as G2A.[11] This receptor is implicated in various physiological and pathological processes.

Figure 2: Potential activation of the GPR132 signaling pathway by HODEs.

PPAR Activation

Oxidized metabolites of linoleic acid are natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid metabolism and inflammation.[13][14][15][16][17] 13-S-HODE, for instance, can activate PPAR-γ.[13]

References

- 1. Human Metabolome Database: Showing metabocard for (9S,10E,12S,13S)-9,12,13-Trihydroxy-10-octadecenoic acid (HMDB0038555) [hmdb.ca]

- 2. Human Metabolome Database: Showing metabocard for 9,12,13-TriHOME (HMDB0004708) [hmdb.ca]

- 3. Showing Compound (9S,10E,12S,13S)-9,12,13-Trihydroxy-10-octadecenoic acid (FDB017942) - FooDB [foodb.ca]

- 4. Showing Compound 9,12,13-TriHOME (FDB023418) - FooDB [foodb.ca]

- 5. Hydroxy-octadecenoic acids instead of phorbol esters are responsible for the Jatropha curcas kernel cake’s toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of inflammation in cancer by eicosanoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of Inflammation in Cancer by Eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. An LC-MS/MS workflow to characterize 16 regio- and stereoisomeric trihydroxyoctadecenoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 12. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 13. Oxidative metabolism of linoleic acid modulates PPAR-beta/delta suppression of PPAR-gamma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Oxidative metabolism of linoleic acid modulates PPAR-beta/delta suppression of PPAR-gamma activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Accumulation of Linoleic Acid by Altered Peroxisome Proliferator-Activated Receptor-α Signaling Is Associated with Age-Dependent Hepatocarcinogenesis in Ppara Transgenic Mice | MDPI [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Peroxisome Proliferator-Activated Receptors (PPARs) and Oxidative Stress in Physiological Conditions and in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Enzymatic Formation of 9(S),12(S),13(S)-Trihydroxyoctadeca-10,15-dienoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic formation of 9(S),12(S),13(S)-Trihydroxyoctadeca-10,15-dienoic acid (9(S),12(S),13(S)-TriHODE), an oxylipin derived from α-linolenic acid. This document details the biosynthetic pathway, involved enzymes, and their kinetics. It also presents detailed experimental protocols for the synthesis, purification, and analysis of this stereospecific molecule. Furthermore, this guide explores the known biological activities and signaling pathways associated with this compound, offering valuable insights for researchers in drug development and related scientific fields.

Introduction

This compound is a trihydroxy fatty acid, an oxidized metabolite of α-linolenic acid, that has been identified in various plant species.[1] Oxylipins, the class of molecules to which this compound belongs, are known to play crucial roles in a variety of biological processes, including inflammation, immune responses, and plant defense mechanisms.[1][2] The specific stereochemistry of this compound suggests a controlled enzymatic synthesis, distinguishing it from products of random auto-oxidation. Understanding the enzymatic machinery responsible for its formation is critical for elucidating its physiological functions and exploring its therapeutic potential.

This guide will focus on the sequential enzymatic cascade involving lipoxygenase, peroxygenase, and epoxide hydrolase that leads to the stereospecific synthesis of this compound.

Enzymatic Biosynthesis Pathway

The formation of this compound from α-linolenic acid is a multi-step enzymatic process. The pathway is initiated by the action of a specific lipoxygenase, followed by a peroxygenase and finally an epoxide hydrolase.

Figure 1: Enzymatic pathway for the formation of this compound.

Step 1: Lipoxygenation of α-Linolenic Acid

The first committed step is the stereospecific dioxygenation of α-linolenic acid catalyzed by a 9-lipoxygenase (9-LOX) . This enzyme introduces molecular oxygen at the C-9 position of the fatty acid backbone, yielding 9(S)-hydroperoxy-10(E),12(Z),15(Z)-octadecatrienoic acid (9(S)-HpOTrE) .[1] The reaction is highly specific, producing the (S)-enantiomer.

Step 2: Peroxygenation of 9(S)-HpOTrE

The hydroperoxy intermediate, 9(S)-HpOTrE, is then converted to an epoxy alcohol by a peroxygenase . This enzyme utilizes the hydroperoxide group to form an epoxide ring across the C-12 and C-13 double bond, resulting in the formation of 12(R),13(S)-epoxy-9(S)-hydroxy-10(E),15(Z)-octadecadienoic acid .

Step 3: Hydrolysis of the Epoxy Alcohol

The final step is the hydrolysis of the epoxide ring by an epoxide hydrolase . This enzyme adds a water molecule to the epoxide, opening the ring to form two adjacent hydroxyl groups. The specific action of the epoxide hydrolase on the 12(R),13(S)-epoxide leads to the formation of the vicinal diol with (12S, 13S) stereochemistry, yielding the final product, This compound .

Quantitative Data

The efficiency of the enzymatic cascade is dependent on the kinetic parameters of the involved enzymes. While specific kinetic data for the complete pathway leading to this compound is not fully available in the literature, data for individual enzyme classes with similar substrates provide valuable insights.

| Enzyme Class | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Source Organism |

| Lipoxygenase | Linoleic Acid | 19.46 | 9199.75 | 473.85 | Nostoc sp. |

| Peroxidase (Peroxygenase activity) | Guaiacol | 770 | - | - | Date Palm Leaves |

| Peroxidase (Peroxygenase activity) | H₂O₂ | 45 | - | - | Date Palm Leaves |

| Epoxide Hydrolase | (R)-epichlorohydrin | - | - | - | Agrobacterium radiobacter |

Table 1: Representative kinetic parameters of enzymes involved in trihydroxy fatty acid synthesis. Note: Data for peroxygenase and epoxide hydrolase with the specific substrates in the this compound pathway are limited; values for related substrates are provided for reference.[3]

Biological Activity and Signaling Pathways

This compound has been shown to possess various biological activities, primarily related to the modulation of inflammatory and immune responses.

-

Anti-inflammatory Effects: It inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophages, suggesting a role in mitigating inflammatory responses.[1]

-

Immune Modulation: In vivo studies have demonstrated that this compound can act as an adjuvant, enhancing the antiviral IgA and IgG antibody responses to a nasal influenza vaccine in mice.

-

Plant Defense: As an oxylipin, it is implicated in plant defense mechanisms against pathogens.[1]

The precise molecular mechanisms and signaling pathways through which this compound exerts its effects are still under investigation. However, based on the activities of related oxidized fatty acids, potential pathways include the modulation of transcription factors such as NF-κB and the activation of peroxisome proliferator-activated receptors (PPARs).[2][4]

Figure 2: Postulated signaling pathways modulated by this compound.

Experimental Protocols

This section provides detailed methodologies for the purification of the involved enzymes and the analysis of the final product.

Enzyme Purification

This protocol describes a general procedure for the purification of lipoxygenase from plant sources.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Long Chain Lipid Hydroperoxides Increase the Glutathione Redox Potential Through Glutathione Peroxidase 4 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources, Occurrence, and Biological Context of 9(S),12(S),13(S)-Trihydroxy-10(E)-octadecenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural sources, occurrence, and biological significance of 9(S),12(S),13(S)-Trihydroxy-10(E)-octadecenoic acid (9,12,13-TriHODE). This oxylipin, derived from the oxygenation of polyunsaturated fatty acids, has been identified in a variety of plant species and in mammalian systems, where it exhibits intriguing biological activities. This document consolidates available data on its natural distribution, presents detailed methodologies for its analysis, and illustrates its biosynthetic and potential signaling pathways.

Natural Occurrence of 9(S),12(S),13(S)-TriHODE

This compound is a metabolite of α-linolenic acid in plants and linoleic acid in animals.[1][2] Its presence has been confirmed in a diverse range of natural sources, from edible plants to mammalian inflammatory cells. While qualitative data on its occurrence are available, specific quantitative concentrations in many of these sources are not extensively documented in the current literature.

Table 1: Natural Sources of this compound

| Natural Source | Species/Tissue | Precursor Fatty Acid | Quantitative Data (Concentration) | Reference(s) |

| Plants | ||||

| Corchorus olitorius (Jute leaves) | α-Linolenic Acid | Data not available in reviewed literature. | [1][3] | |

| Phyteuma orbiculare (Round-headed Rampion) | Not specified | Data not available in reviewed literature. | [4] | |

| Cereal Seeds (e.g., Oat, Barley, Rye, Wheat) | Linoleic Acid | Peroxygenase activity, an enzyme in its biosynthetic pathway, is high in oat seeds, suggesting its presence. Specific concentration data is not available. | [5][6] | |

| Animals | ||||

| Human Eosinophils | Linoleic Acid | Produced in a 15-lipoxygenase-dependent manner. Specific concentration data is not available. | [2] | |

| Canine Mammary Tissue | Not specified | Levels are reportedly decreased in tumor tissue compared to adjacent healthy tissue. | [1] |

Biosynthesis of this compound in Plants

In plants, this compound is synthesized from α-linolenic acid through a sequential enzymatic cascade involving lipoxygenase (LOX), peroxygenase (POX), and epoxide hydrolase (EH).[7][8]

References

- 1. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. 9,12,13-Trihydroxy-10,15-octadecadienoic acid | C18H32O5 | CID 5312876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Peroxygenase-Catalyzed Fatty Acid Epoxidation in Cereal Seeds (Sequential Oxidation of Linoleic Acid into 9(S),12(S),13(S)-Trihydroxy-10(E)-Octadecenoic Acid) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Surface toll-like receptor 9 on immune cells and its immunomodulatory effect [frontiersin.org]

- 7. nanobioletters.com [nanobioletters.com]

- 8. Human Metabolome Database: Showing metabocard for (9S,10E,12S,13S)-9,12,13-Trihydroxy-10-octadecenoic acid (HMDB0038555) [hmdb.ca]

An In-depth Technical Guide to 9(S),12(S),13(S)-Trihydroxy-10(E),15(Z)-octadecadienoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

9(S),12(S),13(S)-Trihydroxy-10(E),15(Z)-octadecadienoic acid, also known as 9(S),12(S),13(S)-TriHODE, is a polyunsaturated fatty acid derived from the enzymatic oxidation of α-linolenic acid. As a member of the oxylipin family, this molecule has garnered significant interest for its diverse biological activities, including anti-inflammatory and immunomodulatory effects. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, biosynthesis, and biological functions of this compound. Detailed experimental protocols for its synthesis and key biological assays are presented, along with a quantitative summary of its activity. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action and potential therapeutic applications.

Chemical Structure and Stereochemistry

This compound is an 18-carbon fatty acid with three hydroxyl groups and two double bonds. Its systematic IUPAC name is (9S,10E,12S,13S,15Z)-9,12,13-trihydroxyoctadeca-10,15-dienoic acid[1].

Key Structural Features:

-

Carbon Chain: 18 carbons

-

Hydroxyl Groups: Located at carbons 9, 12, and 13, all in the (S) configuration.

-

Double Bonds:

-

A trans (E) double bond between carbons 10 and 11.

-

A cis (Z) double bond between carbons 15 and 16.

-

-

Carboxylic Acid: At carbon 1.

Chemical Identifiers:

| Property | Value |

| Molecular Formula | C₁₈H₃₂O₅[1] |

| Molecular Weight | 328.4 g/mol [1] |

| CAS Number | 95341-44-9[1] |

| Synonyms | Corchorifatty Acid F, Fulgidic Acid, 9(S),12(S),13(S)-trihydroxy-10(E),15(Z)-ODE[2] |

Biosynthesis

This compound is synthesized in plants and other organisms from α-linolenic acid through a multi-step enzymatic pathway. The key enzymes involved are lipoxygenase, peroxygenase, and epoxide hydrolase. The biosynthesis proceeds through a hydroperoxy intermediate, 9(S)-hydroperoxy-10(E),12(Z),15(Z)-octadecatrienoic acid (9(S)-HpOTrE)[2].

The proposed biosynthetic pathway is as follows:

Biological Activity and Quantitative Data

This compound exhibits a range of biological activities, primarily related to the modulation of inflammatory and immune responses.

| Biological Activity | Assay System | Endpoint | Result |

| Anti-allergic | RBL-2H3 mast cells | Inhibition of antigen-induced β-hexosaminidase release | IC₅₀ = 28.7 µg/ml |

| Anti-inflammatory | LPS-stimulated BV-2 microglia | Inhibition of nitric oxide (NO) production | IC₅₀ = 40.95 µM |

| Immunomodulatory | In vivo (mice) | Enhancement of antiviral IgA and IgG antibody responses to a nasal influenza vaccine | 5.2-fold (IgA) and 2-fold (IgG) increase with 1 µ g/animal |

Experimental Protocols

Chemo-enzymatic Synthesis of this compound

This protocol is a representative method based on the known biosynthetic pathway and chemo-enzymatic synthesis of related trihydroxy fatty acids.

Step 1: Formation of 9(S)-hydroperoxy-10(E),12(Z),15(Z)-octadecatrienoic acid (9(S)-HpOTrE)

-

Substrate Preparation: Prepare a solution of α-linolenic acid in an appropriate buffer (e.g., borate buffer, pH 9.0).

-

Enzymatic Reaction: Add a 9-lipoxygenase (e.g., from soybean) to the α-linolenic acid solution. Incubate at a controlled temperature (e.g., 4°C) with gentle agitation and aeration.

-

Reaction Monitoring: Monitor the formation of the conjugated diene system of 9(S)-HpOTrE by UV spectrophotometry at 234 nm.

-

Extraction: Once the reaction is complete, acidify the mixture to pH 3-4 and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Purify the 9(S)-HpOTrE using silica gel column chromatography.

Step 2: Formation of 12(S),13(S)-epoxy-9(S)-hydroxy-10(E),15(Z)-octadecadienoic acid

-

Enzymatic Reaction: Incubate the purified 9(S)-HpOTrE with a preparation containing peroxygenase activity (e.g., a microsomal fraction from oat seeds) in a suitable buffer.

-

Extraction and Purification: Extract the epoxy alcohol product as described in Step 1 and purify by chromatography.

Step 3: Formation of this compound

-

Enzymatic Hydrolysis: Incubate the purified epoxy alcohol with an epoxide hydrolase to hydrolyze the epoxide ring.

-

Final Purification: Purify the final product, this compound, using reverse-phase high-performance liquid chromatography (RP-HPLC).

β-Hexosaminidase Release Assay in RBL-2H3 Cells

This assay measures the inhibitory effect of this compound on mast cell degranulation.

-

Cell Culture: Culture RBL-2H3 cells in appropriate media.

-

Sensitization: Sensitize the cells with anti-dinitrophenyl (DNP) IgE overnight.

-

Treatment: Wash the cells and pre-incubate with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulation: Induce degranulation by adding DNP-human serum albumin (HSA).

-

Supernatant Collection: After incubation (e.g., 30 minutes), centrifuge the plate and collect the supernatant.

-

Enzymatic Reaction: Incubate the supernatant with p-nitrophenyl-N-acetyl-β-D-glucosaminide in citrate buffer (pH 4.5).

-

Measurement: Stop the reaction with a stop solution (e.g., Na₂CO₃/NaHCO₃ buffer, pH 10.0) and measure the absorbance at 405 nm.

-

Calculation: Calculate the percentage of β-hexosaminidase release relative to a positive control (e.g., Triton X-100 lysed cells).

Nitric Oxide Production Assay in LPS-Stimulated BV-2 Microglia

This assay determines the anti-inflammatory effect of this compound by measuring the inhibition of nitric oxide (NO) production.

-

Cell Culture: Plate BV-2 microglial cells and allow them to adhere.

-

Treatment: Pre-treat the cells with different concentrations of this compound.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

-

Supernatant Collection: After an incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

Signaling Pathways

The precise signaling pathways through which this compound exerts its effects are still under investigation. However, its anti-inflammatory and anti-allergic properties suggest interactions with key signaling nodes in inflammatory and immune cells.

References

Methodological & Application

Application Note: Quantitative Analysis of 9(S),12(S),13(S)-TriHODE using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

9(S),12(S),13(S)-trihydroxy-10(E)-octadecenoic acid (9,12,13-TriHODE), a linoleic acid-derived oxylipin, is implicated in various physiological and pathological processes, including inflammation and the maintenance of the skin barrier.[1] Accurate quantification of this and other related trihydroxyoctadecenoic acids (TriHOMEs) is crucial for understanding their biological roles and for the development of novel therapeutics. This application note provides a detailed protocol for the sensitive and specific quantification of 9(S),12(S),13(S)-TriHODE in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway

This compound is a metabolite of linoleic acid, a major polyunsaturated fatty acid.[2] Its formation can occur through enzymatic pathways, suggesting a role in regulated biological processes.[1] In vascular tissues, TriHOMEs may be involved in the regulation of prostaglandin synthesis.[2] In plants, a similar compound is formed from α-linolenic acid via a hydroperoxide intermediate, suggesting diverse biosynthetic origins and functions.[3]

Caption: Biosynthesis pathway of this compound from linoleic acid.

Experimental Workflow

The quantification of this compound is achieved through a streamlined workflow involving sample preparation, chromatographic separation, and mass spectrometric detection. A stable isotope-labeled internal standard is crucial for accurate quantification, correcting for analyte loss during sample processing and matrix effects during analysis.[4]

Caption: Experimental workflow for this compound quantification.

Detailed Experimental Protocol

This protocol is adapted from a validated method for the analysis of TriHOME isomers.[5]

Materials and Reagents

-

This compound standard (Cayman Chemical or equivalent)

-

[11,12,13-13C3] this compound internal standard (IS)

-

MS-grade methanol, acetonitrile, isopropanol, and acetic acid

-

Ultrapure water

-

Biological matrix (e.g., plasma, cell culture supernatant)

Sample Preparation

-

Thawing: Thaw biological samples on ice.

-

Internal Standard Addition: Spike samples with the internal standard solution to a final concentration appropriate for the expected analyte levels.

-

Extraction:

-

For liquid-liquid extraction (LLE), a common method for lipids, use a solvent system such as ethyl acetate or a mixture of hexane and isopropanol.

-

For solid-phase extraction (SPE), C18 cartridges are often employed to enrich for hydrophobic analytes like TriHODEs.

-

-

Drying and Reconstitution: Evaporate the organic extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 84% methanol).[5]

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

| Parameter | Setting |

| Column | Waters Acquity UPLC BEH C18 (2.1 x 150 mm, 1.7 µm)[5] |

| Mobile Phase A | 0.1% Acetic Acid in Water[5] |

| Mobile Phase B | 5% Methanol in Acetonitrile[5] |

| Gradient | Isocratic elution with 30% Mobile Phase B[5] |

| Flow Rate | 0.3 mL/min[5] |

| Column Temperature | 40°C[5] |

| Injection Volume | 7.5 µL[5] |

Mass Spectrometry (MS) Conditions:

| Parameter | Setting |

| Ionization Mode | Negative Electrospray Ionization (ESI-)[5] |

| Scan Type | Multiple Reaction Monitoring (MRM)[5] |

| Analyte Transition | m/z 329.1 → 211.0[5] |

| Internal Standard Transition | m/z 332.1 → 213.0[5] |

| Collision Energy (CE) | 25 eV[5] |

| Cone Voltage | 37 V[5] |

Calibration and Quantification

Prepare a 9-point calibration curve by serially diluting a stock solution of this compound.[5] The concentration range should encompass the expected levels in the samples. Plot the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. Perform a linear regression to determine the concentration of the analyte in the unknown samples.

Quantitative Data Summary

The following table summarizes the performance characteristics of a representative LC-MS/MS method for TriHODE quantification.[1][6]

| Parameter | Performance |

| Linearity (R²) | > 0.998[1] |

| Limit of Detection (LOD) | 90-98 fg on column[1] |

| Accuracy | 98-120%[1] |

| Precision (CV) | ≤ 6.1%[1] |

| Calibration Range | 0.023–150 ng/mL[5] |

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological samples. The use of a stable isotope-labeled internal standard and careful optimization of chromatographic and mass spectrometric parameters are key to achieving accurate and reproducible results. This methodology is a valuable tool for researchers investigating the role of TriHODEs in health and disease.

References

- 1. An LC-MS/MS workflow to characterize 16 regio- and stereoisomeric trihydroxyoctadecenoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for 9,12,13-TriHOME (HMDB0004708) [hmdb.ca]

- 3. caymanchem.com [caymanchem.com]

- 4. benchchem.com [benchchem.com]

- 5. metabolomics.se [metabolomics.se]

- 6. researchgate.net [researchgate.net]

Solid-Phase Extraction Protocol for 9(S),12(S),13(S)-TriHODE: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

9(S),12(S),13(S)-Trihydroxy-10(E)-octadecenoic acid (9,12,13-TriHODE) is an oxidized lipid mediator derived from the enzymatic oxygenation of α-linolenic acid. As an oxylipin, it is involved in a variety of physiological and pathological processes, including inflammation. Accurate quantification of 9,12,13-TriHODE in biological matrices is crucial for understanding its role in cellular signaling and disease. Solid-phase extraction (SPE) is a widely used technique for the selective extraction and concentration of analytes from complex samples, such as plasma, serum, and cell culture media, prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed protocol for the solid-phase extraction of 9(S),12(S),13(S)-TriHODE using reversed-phase C18 cartridges.

Signaling Pathway of α-Linolenic Acid-Derived Oxylipins

This compound is a downstream metabolite of α-linolenic acid (ALA). The general signaling pathway for ALA-derived oxylipins begins with the release of ALA from the cell membrane phospholipids by phospholipase A2 (PLA2). Free ALA is then metabolized by a series of enzymes, including lipoxygenases (LOX), cyclooxygenases (COX), and cytochrome P450 (CYP450) enzymes, to produce a variety of oxylipins.[1][2] These lipid mediators can then act on nuclear receptors such as peroxisome proliferator-activated receptor-gamma (PPAR-γ) to modulate gene expression involved in inflammation and lipid metabolism.[1][2]

Experimental Protocol: Solid-Phase Extraction of this compound

This protocol is designed for the extraction of this compound from biological fluids such as plasma or serum. A reversed-phase C18 SPE cartridge is recommended for this procedure.

Materials and Reagents

-

SPE Cartridges: C18, 100 mg, 1 mL (or similar)

-

Biological Sample: Plasma, serum, or cell culture supernatant

-

Internal Standard: Deuterated 9,12,13-TriHODE or a structurally similar deuterated oxylipin

-

Methanol (MeOH): HPLC grade

-

Acetonitrile (ACN): HPLC grade

-

Water: HPLC or Milli-Q grade

-

Formic Acid (FA) or Acetic Acid (AA): LC-MS grade

-

Nitrogen Gas: High purity

-

SPE Vacuum Manifold

-

Sample Collection Tubes

Sample Preparation

-

Thaw frozen biological samples on ice.

-

To 500 µL of the sample, add an appropriate amount of internal standard.

-

Acidify the sample to a pH of approximately 3-4 by adding 5-10 µL of formic acid or acetic acid. This step is crucial for the efficient retention of acidic analytes like TriHODEs on the C18 sorbent.[2]

-

Vortex the sample gently for 10-15 seconds.

-

Centrifuge the sample at 10,000 x g for 5 minutes at 4°C to pellet any precipitated proteins.

-

Carefully transfer the supernatant to a clean tube for loading onto the SPE cartridge.

Solid-Phase Extraction Workflow

The following steps outline the SPE procedure using a C18 cartridge on a vacuum manifold.

-

Conditioning: Pass 1 mL of methanol through the C18 cartridge to activate the stationary phase. Do not allow the cartridge to dry.[3]

-

Equilibration: Pass 1 mL of HPLC-grade water containing 0.1% formic acid through the cartridge to prepare it for the acidified sample. Do not allow the cartridge to dry.[3]

-

Sample Loading: Slowly load the acidified sample supernatant onto the conditioned and equilibrated C18 cartridge at a flow rate of approximately 1 drop per second.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water containing 0.1% formic acid to remove polar impurities.[3]

-

Drying: Dry the cartridge thoroughly under a high vacuum for at least 5 minutes to remove any residual aqueous solution.

-

Elution: Place a clean collection tube under the cartridge. Elute the 9,12,13-TriHODE and other retained lipids with two aliquots of 0.5 mL of methanol.[4]

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried extract in 50-100 µL of the initial mobile phase for your LC-MS/MS analysis (e.g., 50:50 methanol:water).

Data Presentation

While specific recovery and purity data for this compound are not extensively published, the recovery of structurally similar oxylipins using C18 or polymeric SPE is generally high. The following table summarizes expected performance based on published data for related compounds.

| Analyte Class | Sorbent Type | Typical Recovery (%) | Reference |

| Hydroxylated Fatty Acids | C18 | 85 - 100 | [5] |

| Eicosanoids | Polymeric (HLB) | > 80 | [6] |

| Prostaglandins | C18 | > 90 | [5] |

Note: Actual recovery for this compound should be determined empirically using spiked samples and an appropriate internal standard.

Conclusion

This application note provides a robust and reliable solid-phase extraction protocol for the isolation of this compound from biological matrices. The use of a C18 reversed-phase sorbent, coupled with sample acidification, ensures efficient capture of the analyte. This sample preparation method is suitable for downstream quantitative analysis by LC-MS/MS, enabling researchers to accurately measure this important lipid mediator in their studies. Optimization of wash and elution solvent compositions may be necessary depending on the specific sample matrix and analytical instrumentation.

References

- 1. researchgate.net [researchgate.net]

- 2. The Role of α-Linolenic Acid and Its Oxylipins in Human Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]

- 4. Lipidomic profiling of targeted oxylipins with ultra-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples [mdpi.com]

- 6. Comprehensive analysis of oxylipins in human plasma using reversed-phase liquid chromatography-triple quadrupole mass spectrometry with heatmap-assisted selection of transitions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Extraction of 9(S),12(S),13(S)-TriHODE from Plant Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction